molecular formula C22H22ClNO2 B12738563 4-(1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-isoquinolinyl)phenol hydrochloride CAS No. 96719-66-3

4-(1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-isoquinolinyl)phenol hydrochloride

Cat. No.: B12738563
CAS No.: 96719-66-3
M. Wt: 367.9 g/mol
InChI Key: KZECABDAAAAXDZ-UHFFFAOYSA-N
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Description

4-(1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-isoquinolinyl)phenol hydrochloride is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core with methoxy and phenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-isoquinolinyl)phenol hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of 3-methoxyphenethylamine with benzaldehyde, followed by reduction and subsequent functional group modifications . The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and reduction processes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-isoquinolinyl)phenol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of isoquinoline derivatives .

Scientific Research Applications

4-(1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-isoquinolinyl)phenol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-isoquinolinyl)phenol hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter systems, particularly those involving dopamine and serotonin. This modulation can lead to changes in neuronal activity and has implications for the treatment of neurological disorders .

Properties

CAS No.

96719-66-3

Molecular Formula

C22H22ClNO2

Molecular Weight

367.9 g/mol

IUPAC Name

4-(6-methoxy-2-phenyl-3,4-dihydro-1H-isoquinolin-1-yl)phenol;hydrochloride

InChI

InChI=1S/C22H21NO2.ClH/c1-25-20-11-12-21-17(15-20)13-14-23(18-5-3-2-4-6-18)22(21)16-7-9-19(24)10-8-16;/h2-12,15,22,24H,13-14H2,1H3;1H

InChI Key

KZECABDAAAAXDZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(N(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)O.Cl

Origin of Product

United States

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